molecular formula C16H16F3NO4 B2838828 Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate CAS No. 294853-31-9

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No.: B2838828
CAS No.: 294853-31-9
M. Wt: 343.302
InChI Key: XKGKFOTZRLNNEZ-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate is a complex organic compound featuring a trifluoromethoxyphenyl group attached to a tetrahydropyridinecarboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity and selectivity are crucial for understanding its pharmacological properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-6-oxo-4-[4-(trifluoromethoxy)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate stands out due to its trifluoromethoxyphenyl group, which imparts unique electronic and steric properties. These characteristics can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

ethyl 6-methyl-2-oxo-4-[4-(trifluoromethoxy)phenyl]-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3NO4/c1-3-23-15(22)14-9(2)20-13(21)8-12(14)10-4-6-11(7-5-10)24-16(17,18)19/h4-7,12H,3,8H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGKFOTZRLNNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)CC1C2=CC=C(C=C2)OC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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